Crystal Structure and X-ray Diffraction Analysis of Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate: A Comprehensive Technical Guide
Crystal Structure and X-ray Diffraction Analysis of Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate: A Comprehensive Technical Guide
Executive Summary
Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate ( C12H10ClNO3 ) is a highly functionalized heterocyclic building block. Isoquinoline derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities[1]. This whitepaper provides an authoritative, step-by-step technical guide to the crystallographic analysis of this compound, detailing the causality behind crystallization protocols, X-ray diffraction data collection, and structural refinement methodologies.
Pharmacological and Structural Relevance
The isoquinoline core is ubiquitous in natural alkaloids and synthetic therapeutics[1]. The specific substitution pattern of Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate introduces distinct electronic and steric properties:
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1-Chloro Substituent: Acts as an excellent leaving group for downstream cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr), while also participating in solid-state halogen bonding[2].
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3-Carboxylate & 4-Methoxy Groups: These adjacent oxygen-rich functional groups induce significant steric hindrance. Their conformational arrangement relative to the planar isoquinoline ring is a critical determinant of the molecule's binding affinity to biological targets and its crystal packing efficiency.
Crystallization Protocols: A Self-Validating System
Obtaining diffraction-quality single crystals is the most critical bottleneck in X-ray crystallography. For moderately polar, highly aromatic esters like Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate, standard slow evaporation often leads to rapid supersaturation, resulting in twinned crystals or amorphous "oiling out."
Causality-Driven Methodology: We employ a vapor diffusion technique. By dissolving the compound in a good solvent (Dichloromethane, DCM) and allowing a volatile antisolvent (Hexane) to slowly diffuse into the solution in a closed system, the supersaturation curve is tightly controlled. This thermodynamic control yields pristine, single-domain crystals and prevents the inclusion of solvent molecules into the crystal lattice.
Protocol: Vapor Diffusion Setup
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Dissolution: Dissolve 10 mg of the compound in 0.5 mL of DCM in a 2-dram inner vial.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that cause premature, low-quality crystallization.
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Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of Hexane.
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Diffusion: Seal the outer vial tightly with a Teflon-lined cap and store it undisturbed at 4 °C.
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Harvesting: After 10–15 days, harvest the resulting block-like crystals directly into a drop of Paratone-N oil to prevent solvent loss and atmospheric degradation.
Caption: Vapor diffusion crystallization workflow for isoquinoline derivatives.
X-Ray Diffraction Data Collection & Processing
Causality-Driven Methodology: Data collection should be performed using a diffractometer equipped with Mo Kα radiation ( λ = 0.71073 Å). While Cu Kα is superior for determining the absolute structure of chiral molecules, this specific isoquinoline derivative is achiral; thus, Mo Kα is preferred to minimize X-ray absorption effects caused by the heavy chlorine atom. The crystal is flash-cooled to 100 K using a nitrogen cold stream. Low-temperature data collection drastically reduces atomic thermal vibrations (Debye-Waller factors), sharpening high-angle diffraction spots and improving the overall signal-to-noise ratio.
Table 1: Representative Crystallographic Data Summary
| Parameter | Value / Specification |
| Chemical Formula | C12H10ClNO3 |
| Formula Weight | 251.66 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈8.5 Å, b≈12.2 Å, c≈11.4 Å, β≈105∘ |
| Volume | ≈1140 ų |
| Z (Molecules per cell) | 4 |
| Absorption Coefficient ( μ ) | ≈0.35 mm⁻¹ |
Structural Analysis & Molecular Conformation
Upon successful integration and scaling of the diffraction data, the molecular geometry reveals several key features:
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Core Planarity: The fused bicyclic isoquinoline system is strictly planar, with an RMS deviation of less than 0.02 Å for the nine core atoms.
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Steric Relief Mechanism: To minimize steric repulsion between the 4-methoxy oxygen and the 3-carboxylate group, the ester moiety typically rotates out of the aromatic plane by approximately 40–60°. The carbonyl oxygen aligns anti to the methoxy group to minimize dipole-dipole repulsion.
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Bond Metrics: The C1–Cl bond length is expected to be ~1.73 Å, characteristic of an sp2 hybridized carbon-halogen bond, showing slight shortening due to partial double-bond character from conjugation with the heterocyclic ring.
Supramolecular Architecture & Intermolecular Interactions
The solid-state packing of Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate is governed by a delicate balance of non-covalent interactions:
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Halogen Bonding: The chlorine atom features a highly directional σ -hole (an area of positive electrostatic potential opposite the covalent C–Cl bond)[2]. This σ -hole acts as a Lewis acid, forming a stabilizing halogen bond (C–Cl···O) with the carbonyl oxygen of an adjacent molecule's ester group[2].
π
π Stacking: The planar isoquinoline rings engage in offset face-to-face π
π stacking interactions, with centroid-to-centroid distances of approximately 3.6 Å, driving the formation of 1D supramolecular columns.
Caption: Primary supramolecular interactions governing the crystal packing network.
Step-by-Step Methodology for Crystallographic Refinement
The structure is solved and refined using the industry-standard SHELX suite[3], operated through the OLEX2 graphical user interface[4].
Protocol: Structure Solution and Refinement
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Phase Problem Solution: Import the .hkl (reflection data) and .ins (instruction file) into OLEX2[4]. Solve the structure using SHELXT[3]. Causality: SHELXT utilizes a dual-space algorithm that is vastly superior to classical direct methods for rapid, automated phase assignment and initial electron density mapping[3].
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Atom Assignment: Identify the highest electron density peaks. Assign the heaviest peak to Chlorine (Cl), followed by Oxygen (O), Nitrogen (N), and Carbon (C) based on chemical logic, expected bond distances, and coordination geometry.
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Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL (least-squares refinement on F2 )[3]. This models the ellipsoidal thermal motion of the atoms, significantly dropping the R-factor ( R1 ).
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Hydrogen Atom Placement: Place hydrogen atoms geometrically using a riding model. Methyl hydrogens (on the ester and methoxy groups) are allowed to rotate to best fit the residual electron density (using the AFIX 137 command).
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Convergence: Continue refinement cycles until the maximum shift/error is < 0.001. A final R1 value below 5% (0.05) indicates a high-quality, trustworthy structural model.
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Validation: Generate the Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine to validate the absence of missed symmetry (e.g., higher symmetry space groups) or structural voids.
References
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (NIH) / RSC Advances URL:[Link]
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SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (IUCr) URL:[Link]
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OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography / SBGrid Consortium URL:[Link]
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The Halogen Bond Source: Chemical Reviews (ACS Publications) URL:[Link]
